Cefprozil - 92676-86-3

Cefprozil

Catalog Number: EVT-1484298
CAS Number: 92676-86-3
Molecular Formula: C18H19N3O5S
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefprozil is a second-generation cephalosporin antibiotic. [] It is a broad-spectrum antibiotic, effective against both gram-positive and gram-negative bacteria. [, , ] Cefprozil demonstrates good stability in the presence of β-lactamase-producing organisms. [, ] It is composed of cis and trans isomers in an approximate 90:10 ratio. [, ]

Future Directions
  • Further research is needed to investigate the clinical significance of Cefprozil's in vitro activity against various pathogens, especially concerning emerging resistant strains. []
  • Investigating the long-term ecological impact of Cefprozil on the intestinal microbiome could provide valuable insights into its effects beyond its immediate antibacterial action. []

Cefaclor

  • Compound Description: Cefaclor is a second-generation cephalosporin antibiotic available in oral formulations. It is commonly used to treat bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. []
  • Relevance: Cefaclor is frequently compared to Cefprozil in studies assessing pharmacokinetics, tissue penetration, and clinical efficacy for treating bacterial infections. While both belong to the same class of antibiotics, Cefprozil exhibits a longer half-life and greater area under the curve (AUC) compared to Cefaclor, suggesting a longer duration of action. [, , , , , , ]
  • Compound Description: Cefixime is a third-generation cephalosporin antibiotic administered orally. It is used to treat various bacterial infections, including otitis media, bronchitis, and urinary tract infections. []
  • Relevance: Cefixime serves as a comparator drug in clinical trials evaluating the efficacy and safety of Cefprozil. Cefprozil demonstrates a lower incidence of side effects, particularly diarrhea, compared to Cefixime. [, ]

Amoxicillin/Clavulanate

  • Compound Description: Amoxicillin/Clavulanate is a combination medication comprising amoxicillin, a penicillin-like antibiotic, and clavulanate potassium, a beta-lactamase inhibitor. It is widely used to treat a broad range of bacterial infections. []
  • Relevance: Studies compare the effectiveness and safety of Cefprozil with amoxicillin/clavulanate in treating otitis media in children. While both drugs demonstrate comparable clinical and bacteriological outcomes, Cefprozil is associated with a significantly lower incidence of diarrhea compared to amoxicillin/clavulanate. [, ]

Penicillin V

  • Compound Description: Penicillin V is an orally administered penicillin antibiotic used to treat various bacterial infections, including streptococcal pharyngitis and skin infections. []
  • Relevance: Penicillin V serves as a comparator drug in a clinical study evaluating the effectiveness and safety of Cefprozil in treating streptococcal tonsillopharyngitis in children. Results indicate that Cefprozil demonstrates better clinical response rates compared to Penicillin V. []

Erythromycin Ethylsuccinate

  • Compound Description: Erythromycin Ethylsuccinate is an oral antibiotic belonging to the macrolide class. It is used to treat a variety of bacterial infections. []
  • Relevance: Erythromycin Ethylsuccinate is included as a comparator drug in clinical trials evaluating the clinical efficacy and safety of Cefprozil for treating tonsillopharyngitis. []

Cis-Cefprozil

  • Compound Description: Cis-Cefprozil represents the major active component of Cefprozil, accounting for approximately 90% of the drug. It possesses significant antimicrobial activity. [, , , , ]
  • Relevance: Cis-Cefprozil is the main isomer responsible for Cefprozil's therapeutic effect. Studies often analyze the pharmacokinetics and bioavailability of both cis-Cefprozil and trans-Cefprozil separately. [, , , , ]

Trans-Cefprozil

  • Compound Description: Trans-Cefprozil is the minor isomer of Cefprozil, constituting around 10% of the drug. While it exhibits some antimicrobial activity, it is considerably less potent than the cis isomer. [, , , , ]
  • Relevance: Studies frequently investigate the pharmacokinetics and bioavailability of trans-Cefprozil alongside cis-Cefprozil. Understanding the behavior of both isomers is crucial for a complete pharmacokinetic profile of Cefprozil. [, , , , ]

Cefadroxil

  • Compound Description: Cefadroxil is a first-generation cephalosporin antibiotic. []
  • Relevance: Cefadroxil is included in a study assessing the in vitro activity of various antibiotics, including Cefprozil, against respiratory tract infection pathogens. []

Cefuroxime

  • Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic. []
  • Relevance: Cefuroxime is used as a comparator drug in in vitro studies investigating the antibacterial activity of Cefprozil against common respiratory pathogens. []
  • Compound Description: Cefetamet is a third-generation cephalosporin antibiotic. []
  • Relevance: Cefetamet serves as a comparator drug in in vitro studies evaluating the activity of Cefprozil against common respiratory pathogens. []

Loracarbef

  • Compound Description: Loracarbef is a carbacephem antibiotic, structurally similar to cephalosporins. [, ]
  • Relevance: Loracarbef is frequently compared with Cefprozil in studies evaluating their in vitro activities against common respiratory pathogens. [, ]

Azithromycin

  • Compound Description: Azithromycin is a macrolide antibiotic commonly used to treat various bacterial infections. [, ]
  • Relevance: Azithromycin is investigated alongside Cefprozil in in vitro studies to compare their activities against common respiratory pathogens and assess their potential for resistance development in Streptococcus pneumoniae. [, ]

Cephalexin

  • Compound Description: Cephalexin is a first-generation cephalosporin antibiotic. [, ]
  • Relevance: Cephalexin serves as a reference standard in analytical methods for determining Cefprozil concentrations in human plasma and is also compared to Cefprozil in in vitro activity studies against various bacterial pathogens. [, ]

Tinidazole

  • Compound Description: Tinidazole is an antibiotic used to treat certain parasitic and bacterial infections. []
  • Relevance: Tinidazole is utilized as an internal standard in an HPLC method developed for determining Cefprozil concentrations in human plasma. []
  • Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic. []
  • Relevance: Ceftriaxone is included in an in vitro study to assess the development of resistance in Streptococcus pneumoniae when exposed to different antibiotics, including Cefprozil. []
Source

Cefprozil was first introduced in the 1990s and is derived from cephalosporin C, a natural product. It is synthesized through various chemical processes that modify the core structure of cephalosporins to enhance its antibacterial properties.

Classification

Cefprozil belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a broad-spectrum antibiotic due to its efficacy against a wide range of bacteria.

Synthesis Analysis

Methods

The synthesis of cefprozil involves several key steps that include the protection of functional groups, acylation, and deprotection. A notable method involves reacting specific compounds with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine and an organic solvent like N,N-dimethylformamide or tetrahydrofuran. The reaction conditions typically require temperatures between 30-40 °C and careful stoichiometric control to achieve high yields.

Technical Details

  1. Step 1: React compound II with di-tert-butyl dicarbonate in an organic solvent to obtain compound III.
  2. Step 2: React compound III with oxalyl chloride in an acid-binding environment, followed by reaction with compound IV to generate compound V.
  3. Step 3: Deprotect compound V under acidic conditions to yield cefprozil.
Molecular Structure Analysis

Structure

Cefprozil has a molecular formula of C16_{16}H19_{19}N3_3O5_5S, featuring a beta-lactam ring characteristic of cephalosporins. Its structure includes:

  • A six-membered dihydrothiazine ring
  • A side chain that contributes to its antibacterial activity

Data

  • Molecular Weight: 367.4 g/mol
  • Chemical Structure: The beta-lactam ring is essential for its mechanism of action against bacteria.
Chemical Reactions Analysis

Reactions

Cefprozil undergoes hydrolysis in aqueous solutions, which can affect its stability and efficacy. The compound can also participate in various chemical reactions typical for beta-lactams, including acylation and deacylation processes that are crucial for its antibacterial activity.

Technical Details

The stability of cefprozil can be influenced by pH levels, temperature, and the presence of other chemicals. For example, cefprozil is more stable at neutral pH compared to acidic conditions where hydrolysis can occur more rapidly .

Mechanism of Action

Process

Cefprozil exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. This inhibition leads to cell lysis and death, particularly effective against actively dividing bacteria.

Data

  • Target PBPs: Cefprozil primarily targets PBP-2 and PBP-3.
  • Spectrum: Effective against Streptococcus pneumoniae and Haemophilus influenzae.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; slightly soluble in ethanol.
  • Melting Point: Approximately 150 °C.

Chemical Properties

  • pKa: Approximately 3.7 (indicative of acidic properties).
  • Stability: Stable under dry conditions but sensitive to moisture.

Relevant analyses demonstrate that cefprozil maintains high purity levels (>99%) when synthesized under controlled conditions .

Applications

Scientific Uses

Cefprozil is utilized in clinical settings primarily for:

  • Treating upper respiratory tract infections such as sinusitis and bronchitis.
  • Managing skin infections due to susceptible organisms.
  • Prophylactic treatment in certain surgical procedures.

Additionally, research continues into optimizing its formulation for enhanced delivery methods and exploring its effectiveness against resistant bacterial strains .

Chemical and Structural Characterization of Cefprozil

Molecular Architecture and Stereochemical Configuration

Cefprozil ((6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(1E)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a second-generation cephalosporin antibiotic characterized by a complex bicyclic β-lactam structure fused to a dihydrothiazine ring (β-lactam-dihydrothiazine ring system). Its molecular formula is C₁₈H₁₉N₃O₅S, with a molecular weight of 389.43 g/mol [2] [6] [8]. The compound features three chiral centers at positions 6, 7, and the α-carbon of the phenylglycine side chain, conferring specific stereochemical requirements for antibacterial activity. The absolute configuration at C6 and C7 follows the typical R orientation of bioactive cephalosporins, while the α-amino group on the phenylglycine moiety exhibits R-configuration [6] [8].

The crystalline structure exists as a monohydrate (C₁₈H₁₉N₃O₅S·H₂O), with synchrotron X-ray powder diffraction confirming monoclinic crystallization in space group P2₁. The unit cell parameters are a = 11.26513(6) Å, b = 11.34004(5) Å, c = 14.72649(11) Å, β = 90.1250(4)°, and V = 1881.262(15) ų with Z = 4 [7]. Density functional theory (DFT) optimizations reveal proton transfer from the carboxylic acid group to the amino group, forming an ion pair (zwitterion) alongside neutral molecules in the crystal lattice. Extensive hydrogen bonding involving the amino group, carboxylate, hydroxyl group, and water molecule creates a three-dimensional network that stabilizes the crystal structure [7].

Table 1: Key Molecular Descriptors of Cefprozil

DescriptorValueSignificance
Molecular FormulaC₁₈H₁₉N₃O₅SDefines elemental composition
Molecular Weight389.43 g/molImpacts pharmacokinetics
Hydrogen Bond Donors4Influences solubility & protein binding
Hydrogen Bond Acceptors8Affects water solubility
Topological Polar Surface Area (TPSA)158.26 ŲPredicts membrane permeability
Rotatable Bonds6Influences conformational flexibility
XLogP-1.57Indicates hydrophilic character

Physicochemical Properties and Stability Profiling

Cefprozil exhibits moderate aqueous solubility (≥5.54 mg/mL in water at 25°C), with pH-dependent solubility profiles. It demonstrates significantly lower solubility in ethanol and requires gentle warming for dissolution in dimethyl sulfoxide (DMSO) at concentrations ≥4.5 mg/mL [4] [9]. The compound shows pH-sensitive stability, with maximum stability observed in slightly acidic conditions (pH 4-6). Degradation accelerates under strongly alkaline conditions due to β-lactam ring hydrolysis, while strong acids promote decarboxylation and desulfurization reactions [3] [9].

Plasma protein binding is approximately 36%, independent of concentration within the therapeutic range (2-20 µg/mL) [9]. The compound’s bioavailability exceeds 95%, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5 hours post-administration. Pharmacokinetic studies show dose-proportional increases in Cₘₐₓ: 6.1 µg/mL (250 mg dose), 10.5 µg/mL (500 mg dose), and 18.3 µg/mL (1000 mg dose) [9]. Cefprozil demonstrates notable stability against many β-lactamases, particularly plasmid-encoded TEM-1 enzymes produced by Haemophilus influenzae and Moraxella catarrhalis, contributing to its retained activity against these pathogens [1] [5].

Table 2: Physicochemical and Pharmacokinetic Parameters

PropertyValue/RangeCondition/Note
Aqueous Solubility≥5.54 mg/mLIn water at 25°C
DMSO Solubility≥4.5 mg/mLWith gentle warming
Ethanol SolubilityInsoluble-
Plasma Protein Binding36%Concentration-independent (2-20 µg/mL)
Bioavailability>95%Oral administration
Elimination Half-life1.3 hoursNormal renal function
Optimal Stability pH4.0 - 6.0Minimizes hydrolysis

Isomeric Composition and Bioactivity Correlation

Cefprozil exists as an isomeric mixture containing approximately 90% Z-isomer ((6R,7R) configuration) and 10% E-isomer at the C3 propenyl side chain position [2] [6]. This stereoisomeric ratio is inherent to its synthesis pathway, which involves the condensation of a triphenylphosphonium ylide intermediate with acetaldehyde [2] [12]. The Z-isomer demonstrates substantially greater in vitro antibacterial potency compared to the E-isomer, with minimum inhibitory concentrations (MICs) against common pathogens typically 4- to 16-fold lower [6].

The superior bioactivity of the Z-isomer is attributed to enhanced binding affinity to penicillin-binding proteins (PBPs), particularly PBP 1A, PBP 2X, and PBP 2B in Streptococcus pneumoniae [8]. The spatial orientation of the Z-propenyl group optimizes molecular interactions within the active site of these enzymes, facilitating acylation of the catalytic serine residue and irreversible inhibition of peptidoglycan transpeptidase activity [1] [8]. In vitro studies confirm the Z-isomer's increased potency against Gram-positive cocci, with MIC₉₀ values of ≤1 µg/mL against methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes, compared to 4-8 µg/mL for the E-isomer [1] [9].

Table 3: Comparative Bioactivity of Cefprozil Isomers Against Key Pathogens

MicroorganismMIC₉₀ (µg/mL) Z-IsomerMIC₉₀ (µg/mL) E-IsomerActivity Ratio (Z:E)
Staphylococcus aureus (MSSA)0.25 - 14 - 88- to 16-fold
Streptococcus pyogenes≤0.121 - 28- to 16-fold
Streptococcus pneumoniae0.25 - 0.52 - 48-fold
Haemophilus influenzae1 - 48 - 164-fold
Moraxella catarrhalis0.5 - 14 - 88-fold

The fixed isomeric ratio (90:10 Z:E) in pharmaceutical preparations ensures consistent antibacterial efficacy across clinical formulations. This mixture remains stable under recommended storage conditions without significant isomer interconversion [2] [6]. The isomeric composition significantly influences the drug's pharmacokinetic behavior, with the Z-isomer exhibiting higher plasma concentrations and area-under-the-curve (AUC) values than the E-isomer at equivalent doses, further amplifying its dominance in biological activity [6] [9].

Properties

CAS Number

92676-86-3

Product Name

Cefprozil

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1

InChI Key

WDLWHQDACQUCJR-ZAMMOSSLSA-N

SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Synonyms

(6R,7R)-7-[[(2R)-Amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[3(E),6α,7β(R*)]]-7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-5-Thia-1-azabicyclo[4.2.0]oct-2-ene

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Isomeric SMILES

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.